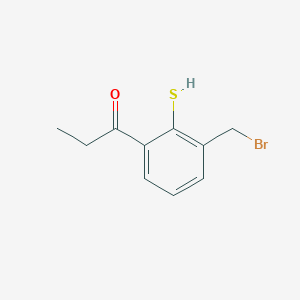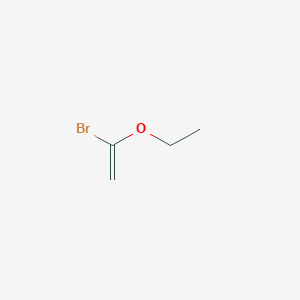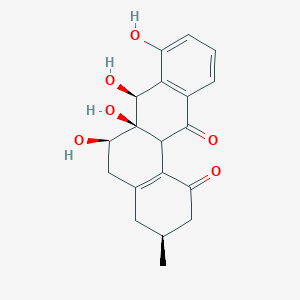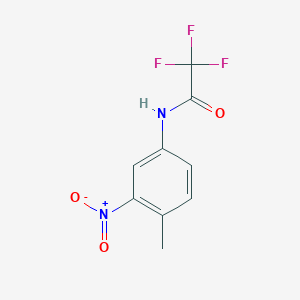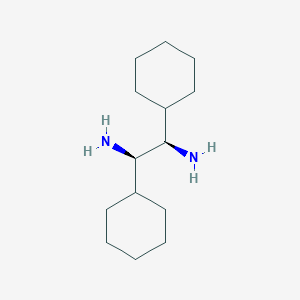![molecular formula C22H18O4 B14076235 (1,4-Phenylene)bis[(2-methoxyphenyl)methanone] CAS No. 100758-03-0](/img/structure/B14076235.png)
(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] is an organic compound with the molecular formula C22H18O4 It is a derivative of benzophenone, characterized by the presence of two methoxyphenyl groups attached to a central phenylenebis methanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] typically involves the reaction of 1,4-phenylenebis(methanone) with 2-methoxyphenyl reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
相似化合物的比较
Similar Compounds
Methanone, 1,4-phenylenebis[phenyl-]: Similar structure but lacks the methoxy groups.
Benzophenone: A simpler structure with two phenyl groups attached to a central carbonyl group.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains hydroxyl groups in addition to methoxy groups.
Uniqueness
Methanone, 1,4-phenylenebis[(2-methoxyphenyl)- (9CI)] is unique due to the presence of methoxy groups, which enhance its reactivity and potential applications in various fields. The methoxy groups also influence its physical and chemical properties, making it distinct from other similar compounds.
属性
CAS 编号 |
100758-03-0 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
[4-(2-methoxybenzoyl)phenyl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18O4/c1-25-19-9-5-3-7-17(19)21(23)15-11-13-16(14-12-15)22(24)18-8-4-6-10-20(18)26-2/h3-14H,1-2H3 |
InChI 键 |
IZIHUFCNCQCTDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


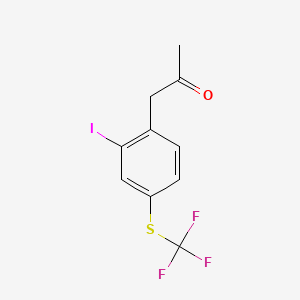
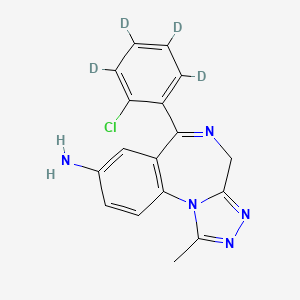
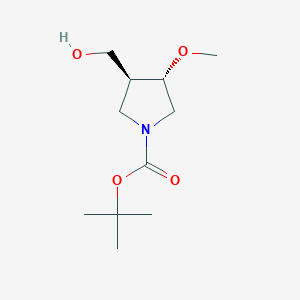
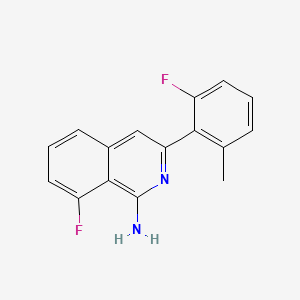

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

